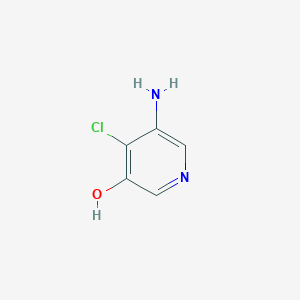

5-Amino-4-chloro-pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

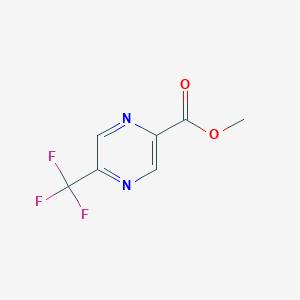

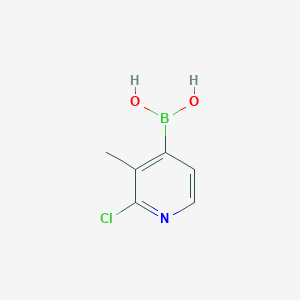

5-Amino-4-chloro-pyridin-3-ol: is an organic compound with the molecular formula C5H5ClN2O . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 4-position, and a hydroxyl group at the 3-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonding and other non-covalent interactions, given its structural features such as the presence of an amino group and a hydroxyl group .

Biochemical Pathways

Similar compounds have been found to be involved in various biochemical pathways, including those related to cell signaling and metabolism .

Pharmacokinetics

Given its molecular weight of 14456 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have been found to have various biological activities, including antiproliferative activity .

Biochemical Analysis

Biochemical Properties

It is known that pyridinols, a class of compounds to which 5-Amino-4-chloro-pyridin-3-ol belongs, are important intermediates in the chemical industry . They are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Cellular Effects

The cellular effects of this compound are currently under investigation. It is known that Burkholderia sp. MAK1, a soil bacterium, is capable of using pyridin-2-ol as the sole carbon and energy source . Whole cells of Burkholderia sp. MAK1 have been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests that this compound may have similar effects on cellular metabolism.

Molecular Mechanism

It is known that pyridine derivatives can interact with various biomolecules, potentially influencing their function

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully understood. It is known that Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-pyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 3-hydroxy-5-aminopyridine. The reaction typically uses thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the 4-position. Another method involves the nitration of 4-chloro-3-hydroxypyridine followed by reduction to introduce the amino group at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Amino-4-chloro-pyridin-3-ol can undergo oxidation reactions to form corresponding N-oxides or quinone derivatives.

Reduction: The compound can be reduced to form 5-amino-4-chloro-pyridine by removing the hydroxyl group.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides or quinone derivatives.

Reduction: 5-amino-4-chloro-pyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-4-chloro-pyridin-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. Its structural analogs are investigated for their potential as enzyme inhibitors.

Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their antimicrobial, antiviral, and anticancer properties. Some derivatives have shown promise as kinase inhibitors and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of materials with specific physical and chemical characteristics.

Comparison with Similar Compounds

- 4-Amino-3-chloro-pyridin-2-ol

- 5-Amino-3-chloro-pyridin-4-ol

- 3-Amino-4-chloro-pyridin-5-ol

Comparison: Compared to its analogs, 5-Amino-4-chloro-pyridin-3-ol has a unique substitution pattern that influences its reactivity and biological activity. The position of the amino, chloro, and hydroxyl groups affects its ability to participate in specific chemical reactions and interact with biological targets. This compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

5-amino-4-chloropyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-3(7)1-8-2-4(5)9/h1-2,9H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDOIFLIVYHKRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)O)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)

![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)